molecular formula C21H24N2O2 B2909320 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide CAS No. 921919-56-4

2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide

Cat. No. B2909320
CAS RN: 921919-56-4
M. Wt: 336.435
InChI Key: PWYIPHZDFVLOKP-UHFFFAOYSA-N
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Description

2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide, also known as BIA-10-2474, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). It was initially developed as a potential treatment for pain and anxiety disorders. However, during a clinical trial in 2016, it caused severe brain damage in some participants, leading to its withdrawal from development. Despite this, the compound remains of interest to researchers due to its unique structure and potential therapeutic applications.

Mechanism of Action

2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide inhibits the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can lead to reduced pain and inflammation. Additionally, this compound has been shown to have effects on other signaling pathways in the body, including the serotonin and dopamine systems, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of endocannabinoids in the body, which can lead to reduced pain and inflammation. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide is its unique structure, which makes it a useful tool for studying the endocannabinoid system and related signaling pathways. Additionally, its potential therapeutic applications make it of interest to researchers studying pain, anxiety, and neurodegenerative diseases. However, its toxicity in humans limits its use in clinical studies, and caution should be taken when working with the compound in the lab.

Future Directions

Despite the withdrawal of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide from clinical development, the compound remains of interest to researchers due to its unique structure and potential therapeutic applications. Future research could focus on developing safer analogs of the compound that retain its therapeutic effects while minimizing its toxicity. Additionally, further studies could investigate the role of this compound in the endocannabinoid system and related signaling pathways, as well as its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide involves a multistep process starting from commercially available starting materials. The key step involves the reaction of 2-(1-benzyl-1H-indol-3-yl)acetic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted into the final product through a series of purification steps.

Scientific Research Applications

2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to increase levels of endocannabinoids, which are natural compounds in the body that regulate pain and inflammation. This has led to its investigation as a potential treatment for pain, anxiety, and other disorders. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(1-benzylindol-3-yl)-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-25-13-7-12-22-21(24)14-18-16-23(15-17-8-3-2-4-9-17)20-11-6-5-10-19(18)20/h2-6,8-11,16H,7,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYIPHZDFVLOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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